Spiranthol A: An In-depth Technical Guide on its Ethnobotanical History, Discovery, and Bioactivity
Spiranthol A: An In-depth Technical Guide on its Ethnobotanical History, Discovery, and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiranthol A, more commonly known as spilanthol, is a bioactive N-alkylamide that has garnered significant attention in the scientific community for its diverse pharmacological properties.[1][2] Historically rooted in traditional medicine, this compound is the primary constituent responsible for the pungent and numbing sensation of Acmella oleracea (L.) R.K. Jansen, a plant colloquially known as the "toothache plant."[3][4][5] This technical guide provides a comprehensive overview of the ethnobotanical history, discovery, and detailed experimental data related to the bioactivity of spilanthol, with a focus on its anti-inflammatory and analgesic properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and History in Ethnobotany
The discovery of spilanthol is intrinsically linked to the long-standing use of Acmella oleracea in traditional medicine across various cultures.
Traditional and Ethnobotanical Uses
Acmella oleracea, also known by its synonym Spilanthes acmella, has its origins in the tropical regions of Brazil and is now cultivated worldwide in tropical and subtropical areas. The plant has a rich history of use in traditional medicine systems, particularly in South America and Asia.
The most prominent and well-documented traditional application of Acmella oleracea is for dental analgesia.[3][4][6] Indigenous communities in the Amazon have traditionally chewed the flowers and leaves to relieve toothaches, gum infections, and sore throats, which earned it the moniker "toothache plant."[3][4][5] This practice is attributed to the potent numbing and tingling sensation induced by the plant's active compounds.[5]
Beyond oral health, the plant has been used in folk medicine to treat a wide range of ailments, including:
-
Rheumatism and Inflammation: Crushed plants were used topically to alleviate the pain and swelling associated with rheumatism.[6]
-
Fever and Infections: Decoctions of the plant have been used to treat fevers, including malaria, as well as throat and gum infections.[3][7]
-
Gastrointestinal Issues: It has been traditionally used to address stomach aches and dysentery.
-
Other Uses: Traditional applications also include its use as an antiseptic, for skin conditions, and even as an insecticide.[4]
Scientific Discovery and Isolation of Spilanthol
The notable physiological effects of Acmella oleracea prompted scientific investigation into its chemical constituents. The primary bioactive compound responsible for its characteristic pungency and medicinal properties was identified as an N-alkylamide and named spilanthol.
The first documented cultivation of the plant dates back to 1791 in the Caribbean.[3] However, the isolation and characterization of spilanthol occurred much later. While early chemical investigations of Spilanthes species took place from the 1940s, the definitive structure of spilanthol, (2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamide, was elucidated through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8]
Chemical Properties and Characterization
-
Chemical Formula: C14H23NO[8]
-
Molar Mass: 221.34 g/mol [8]
-
IUPAC Name: (2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamide[8]
-
Appearance: Colorless amorphous powder.
-
Solubility: Spilanthol is an amphiphilic compound, soluble in a range of organic solvents from hexane to aqueous methanol.[8]
Spectroscopic Data
The structure of spilanthol has been confirmed by various spectroscopic techniques.
Table 1: NMR Spectroscopic Data for Spilanthol (in CDCl3) [8]
| Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 1 | - | 166.4 |
| 2 | 5.94 (d, J=15.0 Hz) | 123.6 |
| 3 | 7.22 (dt, J=15.0, 7.0 Hz) | 143.8 |
| 4 | 2.29 (q, J=7.0 Hz) | 32.5 |
| 5 | 2.16 (q, J=7.0 Hz) | 28.9 |
| 6 | 5.58 (t, J=10.0 Hz) | 128.8 |
| 7 | 6.13 (t, J=10.0 Hz) | 129.5 |
| 8 | 6.78 (dd, J=15.0, 10.0 Hz) | 128.1 |
| 9 | 5.76 (dq, J=15.0, 7.0 Hz) | 145.5 |
| 10 | 1.79 (d, J=7.0 Hz) | 18.4 |
| 1' | 3.14 (t, J=6.5 Hz) | 46.9 |
| 2' | 1.79 (m) | 28.6 |
| 3' | 0.91 (d, J=6.5 Hz) | 20.1 |
Mass Spectrometry: The positive ion mass spectrum of spilanthol shows a molecular ion [M+H]⁺ at m/z = 222. Key fragments include m/z = 149, corresponding to the loss of the isobutyl amine group, and m/z = 99, indicative of the isobutylamide moiety.[8] The mass spectrum from a flower head extract of S. acmella showed ion fragments at m/z (% relative intensity): 221 [M]+ (5), 206 (1), 192 (3), 141 (76), 126 (41), 98 (28), 81 (100), 79 (38), 41 (33).
Experimental Protocols
Extraction and Purification of Spilanthol
Several methods have been developed for the extraction and purification of spilanthol from Acmella oleracea.
-
Protocol:
-
Air-dry the aerial parts of Acmella oleracea in the shade and pulverize the dried material.
-
Perform extraction using a Soxhlet apparatus with a solvent such as petroleum ether or ethanol.[9]
-
Alternatively, macerate the powdered plant material in a solvent like 85% ethanol, followed by liquid-liquid partitioning against hexane, chloroform, ethyl acetate, and butanol.[10][11]
-
Concentrate the extract under vacuum using a rotary evaporator.
-
-
Protocol:
-
Use supercritical carbon dioxide (scCO2) to extract spilanthol from the aerial parts of the plant.
-
Fractionate the extract to enrich the spilanthol content.[12]
-
-
Flash Chromatography: The spilanthol-enriched fractions can be further purified by flash chromatography to yield high-purity spilanthol.[12]
-
Thin Layer Chromatography (TLC): TLC on silica gel plates with a mobile phase of hexane:ethyl acetate (e.g., 2:1 v/v) can be used for purification.[8]
-
High-Performance Liquid Chromatography (HPLC): Preparative scale HPLC is also an effective method for purifying spilanthol.[8]
Quantification of Spilanthol by HPLC
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: C18 column.
-
Mobile Phase:
-
Detection: UV detection at 237 nm.[8]
-
Quantification: Generate a calibration curve using a purified spilanthol standard to quantify the amount in the extracts.
In Vitro Anti-inflammatory Activity Assay
-
Cell Culture:
-
Induction of Inflammation:
-
Treatment:
-
Pre-treat the cells with various concentrations of spilanthol (e.g., 3-100 µM) for a specified duration before adding the inflammatory stimulus.[13]
-
-
Analysis:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the cell culture medium using the Griess reagent.
-
Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β): Quantify the levels of these cytokines in the cell supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[13]
-
Prostaglandin E2 (PGE2) Levels: Measure PGE2 levels in the cell supernatant by ELISA.[13]
-
Protein Expression (COX-2, iNOS, p-IκBα, p-p38, p-JNK, p-ERK): Analyze the protein levels in cell lysates by Western blotting using specific antibodies.[13][14][15]
-
mRNA Expression (ICAM-1, MUC5AC): Determine the mRNA levels by real-time polymerase chain reaction (RT-qPCR).[13]
-
In Vivo Analgesic and Anti-inflammatory Activity Assays
-
Animals: Use albino rats or mice for these studies.
-
Analgesic Activity (Writhing Test):
-
Anti-inflammatory Activity (Carrageenan-induced Paw Edema):
-
Administer spilanthol or the plant extract orally to the animals.
-
Induce paw edema by injecting a solution of carrageenan into the sub-plantar region of the hind paw.
-
Measure the paw volume at different time intervals using a plethysmometer.
-
Calculate the percentage of inhibition of edema compared to a control group.
-
Quantitative Data on Bioactivities
Table 2: Anti-inflammatory Activity of Spilanthol
| Assay | Cell Line/Model | Inducer | Spilanthol Concentration | Observed Effect | Reference |
| NO Production | RAW 264.7 macrophages | LPS | 90 µM and 180 µM | Significant inhibition of NO production | |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | RAW 264.7 macrophages | LPS | Dose-dependent reduction | [10] | |
| PGE2, COX-2, TNF-α, MCP-1 Expression | A549 human lung epithelial cells | IL-1β | 3-100 µM | Decreased expression | [13] |
| COX-2, p-p38, p-JNK Expression | 3T3-L1 pre-adipocytes | LPS | 3 µM | Significant suppression | [15][16] |
Table 3: Antimicrobial and Antimalarial Activity of Spilanthol
| Activity | Organism/Strain | IC50 / MIC | Reference |
| Antimalarial | Plasmodium falciparum (PFB strain) | 5.8-41.4 µg/mL | [7] |
| Antimalarial | Plasmodium falciparum (K1 strain, chloroquine-resistant) | 5.8-41.4 µg/mL | [7] |
Table 4: Insecticidal Activity of Spilanthol
| Organism | LC50 | Reference |
| Plutella xylostella | 1.49 g/L |
Mechanism of Action: Signaling Pathways
Spilanthol exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Inhibition of the NF-κB Pathway
The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals like LPS or IL-1β, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Spilanthol has been shown to inhibit this pathway by:
-
Preventing the Phosphorylation of IκBα: This stabilization of IκBα keeps NF-κB in its inactive state in the cytoplasm.[13]
-
Inhibiting the Nuclear Translocation of NF-κB: By preventing IκBα degradation, spilanthol blocks the movement of NF-κB into the nucleus.[17][18]
-
Suppressing NF-κB DNA Binding Activity: Spilanthol has been observed to restrain the binding of nuclear NF-κB to its target DNA sequences.[10]
This inhibition of the NF-κB pathway leads to the downregulation of various pro-inflammatory mediators, including iNOS, COX-2, TNF-α, IL-1β, and IL-6.[10]
Inhibition of the MAPK Pathway
The MAPK pathway, which includes key proteins like p38, JNK, and ERK, is another critical signaling cascade involved in the inflammatory response. Spilanthol modulates this pathway by:
-
Inhibiting the Phosphorylation of p38, JNK, and ERK: Spilanthol has been shown to significantly decrease the phosphorylation of these MAPK proteins in response to inflammatory stimuli.[14][15]
The suppression of the MAPK pathway by spilanthol contributes to its anti-inflammatory effects by reducing the expression of pro-inflammatory enzymes and cytokines.
Visualizations
Signaling Pathways
Caption: Mechanism of action of Spilanthol in inhibiting inflammation.
Experimental Workflow
Caption: Experimental workflow for spilanthol bioactivity screening.
Conclusion
Spilanthol, a natural compound with a rich history in ethnobotany, has demonstrated significant potential as a therapeutic agent, particularly in the realm of anti-inflammatory and analgesic applications. Its well-characterized mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, provides a strong scientific basis for its observed bioactivities. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to further explore the pharmacological potential of spilanthol and develop novel therapeutic strategies. Further research is warranted to fully elucidate its clinical efficacy and safety profile for various applications.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. Extraction, Purification, Quantification, and Stability of Bioactive Spilanthol from Acmella oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acmella oleracea – HERB SOCIETY OF AMERICA: PIONEER UNIT [herbsocietypioneer.org]
- 4. Acmella oleracea | Center for Latin American, Caribbean, and Latinx Studies | Vanderbilt University [as.vanderbilt.edu]
- 5. myhomesteadlife.com [myhomesteadlife.com]
- 6. The Marvel of Spilanthes Acmella: A Comprehensive Guide to Its Medicinal Power [highthymefarmacy.com]
- 7. High therapeutic potential of Spilanthes acmella: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory effect of spilanthol from Spilanthes acmella on murine macrophage by down-regulating LPS-induced inflammatory mediators. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Spilanthol Inhibits COX-2 and ICAM-1 Expression via Suppression of NF-κB and MAPK Signaling in Interleukin-1β-Stimulated Human Lung Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Topical Spilanthol Inhibits MAPK Signaling and Ameliorates Allergic Inflammation in DNCB-Induced Atopic Dermatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spilanthol from Traditionally Used Spilanthes acmella Enhances AMPK and Ameliorates Obesity in Mice Fed High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spilanthol from Traditionally Used Spilanthes acmella Enhances AMPK and Ameliorates Obesity in Mice Fed High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Spilanthol Inhibits Inflammatory Transcription Factors and iNOS Expression in Macrophages and Exerts Anti-inflammatory Effects in Dermatitis and Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
